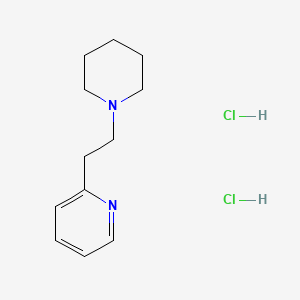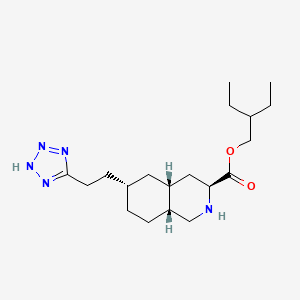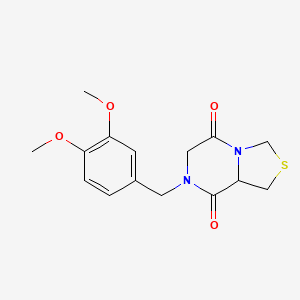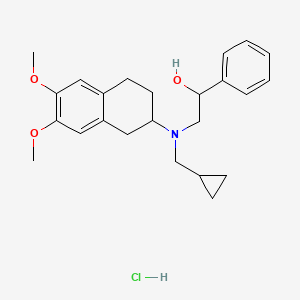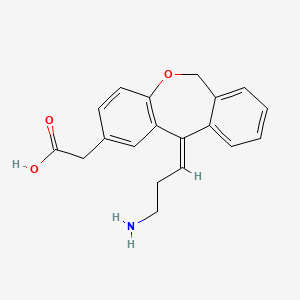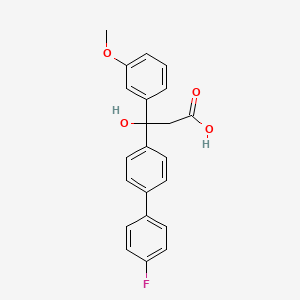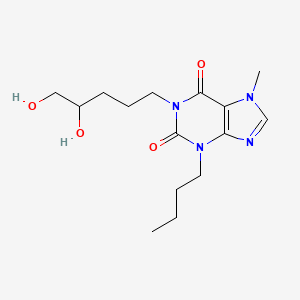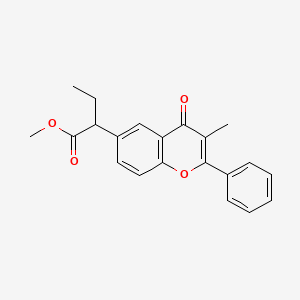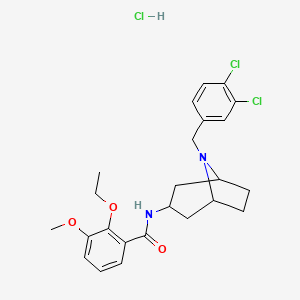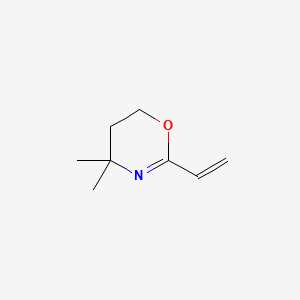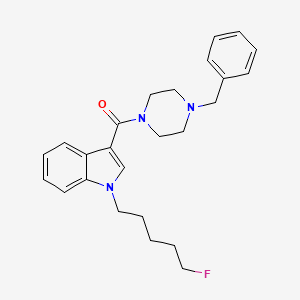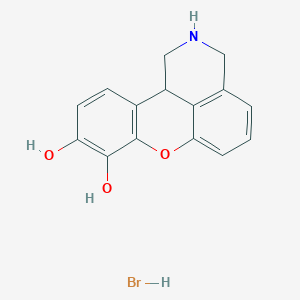
Dinoxyline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromhydrate de dinoxyline est un composé synthétique développé pour la recherche scientifique. Il agit comme un agoniste complet puissant sur les cinq sous-types de récepteurs de la dopamine, ce qui en fait un outil précieux dans les études neuropharmacologiques . La formule chimique du composé est C15H13NO3.BrH, et sa masse moléculaire est de 336,181 g/mol .
Méthodes De Préparation
La synthèse du bromhydrate de dinoxyline implique plusieurs étapes, commençant par la préparation de la dinoxyline. La dinoxyline est synthétisée par une série de réactions chimiques, y compris la formation d'intermédiaires et leur conversion subséquente en produit final. Les conditions de réaction impliquent généralement l'utilisation de réactifs et de solvants spécifiques, avec un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés .
Les méthodes de production industrielle du bromhydrate de dinoxyline sont optimisées pour atteindre une synthèse à grande échelle tout en maintenant des normes de pureté strictes. Ces méthodes impliquent souvent l'utilisation de techniques de pointe telles que la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle de la qualité .
Analyse Des Réactions Chimiques
Le bromhydrate de dinoxyline subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des milieux acides ou basiques, des températures spécifiques et la présence de catalyseurs pour améliorer les vitesses de réaction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Le bromhydrate de dinoxyline a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des agonistes des récepteurs de la dopamine et leurs interactions avec diverses entités chimiques.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de la dopamine dans divers processus biologiques, y compris la neurotransmission et la transduction du signal.
Médecine : Le bromhydrate de dinoxyline est utilisé dans des études précliniques pour explorer des applications thérapeutiques potentielles pour les troubles neurologiques tels que la maladie de Parkinson et la schizophrénie.
5. Mécanisme d'action
Le bromhydrate de dinoxyline exerce ses effets en agissant comme un agoniste complet sur les cinq sous-types de récepteurs de la dopamine (D1, D2, D3, D4 et D5). Cela signifie qu'il se lie à ces récepteurs et les active, imitant l'action du neurotransmetteur naturel dopamine. L'activation de ces récepteurs conduit à divers effets en aval, y compris la modulation de l'activité de l'adénylate cyclase et l'internalisation des récepteurs .
Applications De Recherche Scientifique
Dinoxyline hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists and their interactions with various chemical entities.
Biology: The compound is used to investigate the role of dopamine receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for neurological disorders such as Parkinson’s disease and schizophrenia.
Mécanisme D'action
Dinoxyline hydrobromide exerts its effects by acting as a full agonist at all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter dopamine. The activation of these receptors leads to various downstream effects, including the modulation of adenylate cyclase activity and receptor internalization .
Comparaison Avec Des Composés Similaires
Le bromhydrate de dinoxyline est unique dans sa capacité à agir comme un agoniste complet sur les cinq sous-types de récepteurs de la dopamine. Des composés similaires comprennent :
Apomorphine : Un agoniste non sélectif des récepteurs de la dopamine utilisé dans le traitement de la maladie de Parkinson.
Quinpirole : Un agoniste sélectif des récepteurs D2 et D3 utilisé dans la recherche pour étudier la fonction des récepteurs de la dopamine.
La large activité des récepteurs du bromhydrate de dinoxyline en fait un outil précieux pour étudier les interactions complexes entre les différents sous-types de récepteurs de la dopamine et leurs rôles dans divers processus biologiques.
Propriétés
Numéro CAS |
313484-61-6 |
|---|---|
Formule moléculaire |
C15H14BrNO3 |
Poids moléculaire |
336.18 g/mol |
Nom IUPAC |
8-oxa-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5,6-diol;hydrobromide |
InChI |
InChI=1S/C15H13NO3.BrH/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18;/h1-5,10,16-18H,6-7H2;1H |
Clé InChI |
PMTRMSGKNVIHTO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


